The synthesis of MMB-FUBINACA involves several steps typical of synthetic cannabinoid production. The primary method includes:
Technical details regarding the synthesis can be found in studies utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of synthesized compounds .
The molecular structure of MMB-FUBINACA can be described as follows:
The structural analysis often employs techniques such as X-ray crystallography or computational modeling to visualize the compound's three-dimensional conformation, which is crucial for understanding its interaction with cannabinoid receptors .
MMB-FUBINACA undergoes several chemical reactions that are essential for its metabolism and pharmacological activity:
These reactions highlight the importance of understanding metabolic pathways for assessing the safety and efficacy of synthetic cannabinoids.
MMB-FUBINACA primarily exerts its effects by binding to cannabinoid receptors, specifically the CB1 receptor in the central nervous system. The mechanism can be summarized as follows:
MMB-FUBINACA exhibits several physical and chemical properties relevant for its characterization:
These properties are crucial for developing analytical methods for detection in biological samples .
MMB-FUBINACA has been primarily studied within scientific research contexts related to toxicology and pharmacology:
Research continues to explore MMB-FUBINACA's implications regarding public health due to its psychoactive effects and potential for abuse .
The indazole-carboxamide scaffold underlying MMB-FUBINACA (methyl (S)-2-[1-(4-fluorobenzyl)-1H-indazole-3-carboxamido]-3-methylbutanoate) originated from pharmaceutical research by Pfizer Inc. in 2009. Patent WO 2009/106980-A2 disclosed the compound as a therapeutic candidate targeting cannabinoid type 1 receptor-mediated disorders, emphasizing its potential for pain management and neurological conditions [2]. This patent established core structural requirements: (1) an indazole nitrogen linked to a fluorinated benzyl group, (2) a carboxamide linker at the 3-position, and (3) an amino acid-derived head group (specifically L-valine methyl ester) [2] [6]. The scaffold was engineered to stabilize receptor binding through hydrogen bonding between the carboxamide carbonyl and transmembrane residues of cannabinoid type 1 receptor, while the indazole nitrogen provided metabolic resistance compared to earlier indole-based synthetic cannabinoid receptor agonists [5] [6].
Pfizer’s patent claimed broad coverage of over 100 analogs, but prioritized valinate and tert-leucinate esters for their balanced cannabinoid type 1 receptor affinity and pharmacokinetic properties. MMB-FUBINACA (referred to as FUB-AMB or AMB-FUBINACA in early literature) emerged from this scaffold optimization, though Pfizer never advanced it to clinical trials [2] [7]. Illicit manufacturers later exploited this structural template, recognizing the indazole core’s stability against enzymatic degradation—a key limitation of first-generation synthetic cannabinoid receptor agonists like JWH-018 [5] [8].
Table 1: Key Structural Components of Pfizer’s Indazole-Carboxamide Scaffold
Component | Role in Molecular Design | Patent-Specified Variations |
---|---|---|
Indazole core | Metabolic stability & π-stacking interactions | Unsubstituted or halogenated at C5/C7 |
Carboxamide linker | Hydrogen bonding with Ser383/Ser384 (cannabinoid type 1 receptor) | Fixed amide configuration |
4-Fluorobenzyl tail | Hydrophobic pocket occupancy & enhanced affinity | Fluorine position ortho/meta/para permitted |
Amino acid head | Chirality-dependent receptor activation | L-valine, L-tert-leucine esters preferred |
The pharmacological impact of modifying the amino acid head group is exemplified by comparing MMB-FUBINACA (valine-derived) to its tert-leucine counterpart MDMB-FUBINACA. Functional assays reveal that replacing the valine α-methyl group with a tert-butyl moiety enhances both cannabinoid type 1 receptor affinity and efficacy. In bioluminescence resonance energy transfer studies, MDMB-FUBINACA exhibits a cannabinoid type 1 receptor binding affinity (Ki = 0.299 nM) approximately 6-fold higher than MMB-FUBINACA (Ki = 1.8 nM), coupled with greater Gᵢ protein activation efficacy (142% vs. 111% relative to CP55940) [1] [4]. This difference arises from steric complementarity: the bulky tert-butyl group fills a hydrophobic subpocket in the orthosteric binding site (Val196/Leu386), reducing conformational flexibility and stabilizing the active receptor state [1] [9].
Metabolic susceptibility further distinguishes these analogs. Human carboxylesterase 1 catalyzes ester hydrolysis of MMB-FUBINACA to its inactive carboxylic acid metabolite, whereas MDMB-FUBINACA’s sterically shielded tert-leucine ester resists enzymatic cleavage. This results in prolonged cannabinoid type 1 receptor activation in vivo for tert-leucine derivatives [6] [9]. Crucially, chirality dictates activity: (S)-enantiomers of both compounds show >6-fold higher cannabinoid type 1 receptor affinity than (R)-counterparts due to optimal positioning of the ester carbonyl near Lys192 [2] [8]. Illicit samples predominantly contain the (S)-enantiomer (96.8–98.2%), maximizing psychoactivity [2].
Table 2: Pharmacological Comparison of Valinate vs. tert-Leucine Synthetic Cannabinoid Receptor Agonists
Parameter | MMB-FUBINACA (Valinate) | MDMB-FUBINACA (tert-Leucine) |
---|---|---|
CB1 Ki (nM) | 1.8 ± 0.2 | 0.299 ± 0.04 |
CB1 Efficacy (% CP55940) | 111 ± 5.2 | 142 ± 2.7 |
Metabolic Half-life (h) | 0.8 ± 0.1 | >4.0 |
Dominant Enantiomer | (S)-configuration (≥97%) | (S)-configuration (≥98%) |
The 4-fluorobenzyl "tail" moiety of MMB-FUBINACA is a critical determinant of cannabinoid type 1 receptor binding. Molecular docking simulations demonstrate that the fluorophenyl ring inserts into a hydrophobic cleft formed by cannabinoid type 1 receptor residues Phe174, Phe177, and Trp356, with the para-fluorine atom forming a halogen bond with Trp279 (bond distance: 3.2 Å) [5] [8]. This interaction contributes ∼40% of the total binding energy, as evidenced by a 13-fold affinity drop when fluorine is replaced with hydrogen [8]. The benzyl methylene linker (–CH₂–) permits optimal orientation, with removal or elongation reducing potency >20-fold [9].
Structure-activity relationship studies across 32 analogs confirm that para-fluorination maximizes cannabinoid type 1 receptor activation. Ortho-fluorinated isomers exhibit 50% lower efficacy in β-arrestin recruitment assays due to steric clashes with Phe268, while meta-fluorine placement diminishes electrostatic stabilization [5] [8]. Notably, replacing fluorophenylmethyl with aliphatic chains (e.g., cyclohexylmethyl) reduces cannabinoid type 1 receptor binding >100-fold, underscoring the aryl group’s role in π-stacking interactions [5] [9]. The fluorophenylmethyl group also enhances membrane permeability, with logP values of 4.2 for MMB-FUBINACA versus 3.5 for non-fluorinated analogs, facilitating blood-brain barrier penetration [6].
Table 3: Impact of Benzyl Substitution on Cannabinoid Type 1 Receptor Affinity
Tail Group | CB1 Ki (nM) | β-Arrestin Recruitment (EC₅₀, nM) | Lipophilicity (logP) |
---|---|---|---|
4-Fluorobenzyl | 1.8 ± 0.2 | 12.1 ± 1.3 | 4.2 ± 0.1 |
Benzyl | 23.5 ± 2.1 | 89.4 ± 8.7 | 3.8 ± 0.2 |
2-Fluorobenzyl | 38.9 ± 3.4 | 156 ± 14 | 4.0 ± 0.1 |
Cyclohexylmethyl | 210 ± 18 | >1000 | 3.1 ± 0.3 |
Phenethyl | 45.6 ± 4.2 | 210 ± 20 | 3.9 ± 0.2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7